CID 87068660

Description

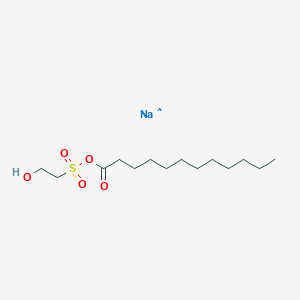

CID 87068660 is a chemical compound identified through PubChem’s compound registry. Its structural and analytical characteristics have been studied using advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation. As depicted in Figure 1 of , the compound’s chemical structure includes a distinct backbone, likely indicative of terpenoid or polyketide derivatives, given its association with essential oil components (CIEO) . The GC-MS chromatogram reveals its retention time and relative abundance in specific fractions, suggesting moderate volatility and polarity. The mass spectrum further confirms its molecular ion and fragmentation pattern, critical for structural elucidation .

Properties

Molecular Formula |

C14H28NaO5S |

|---|---|

Molecular Weight |

331.43 g/mol |

InChI |

InChI=1S/C14H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-14(16)19-20(17,18)13-12-15;/h15H,2-13H2,1H3; |

InChI Key |

SVSNIBMCEVBNQH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)OS(=O)(=O)CCO.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium lauroyl isethionate is synthesized through the esterification of lauric acid with sodium isethionate. The reaction typically involves heating lauric acid and sodium isethionate in the presence of a catalyst, such as methanesulfonic acid, under controlled conditions . The mixture is then purified through recrystallization, often using methanol, to achieve a high purity product .

Industrial Production Methods: On an industrial scale, the production of sodium lauroyl isethionate involves similar esterification processes but with optimized conditions for large-scale manufacturing. The process includes the use of continuous reactors and advanced purification techniques to ensure consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions: Sodium lauroyl isethionate primarily undergoes hydrolysis and saponification reactions. It can also participate in substitution reactions due to the presence of the ester functional group.

Common Reagents and Conditions:

Hydrolysis: In the presence of water and an acid or base catalyst, sodium lauroyl isethionate can hydrolyze to produce lauric acid and sodium isethionate.

Saponification: Under basic conditions, such as with sodium hydroxide, it can undergo saponification to yield glycerol and sodium salts of fatty acids.

Major Products Formed:

Hydrolysis: Lauric acid and sodium isethionate.

Saponification: Glycerol and sodium laurate.

Scientific Research Applications

Sodium lauroyl isethionate has a wide range of applications in scientific research and industry:

Mechanism of Action

Sodium lauroyl isethionate functions as a surfactant by reducing the surface tension of water, allowing it to mix with oils and dirt on the skin. This action facilitates the removal of impurities, leaving the skin clean and refreshed . The compound’s amphiphilic nature, with both hydrophilic and hydrophobic regions, enables it to interact with both water and oil molecules, effectively emulsifying and dispersing them .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

CID 87068660 shares structural similarities with oscillatoxin derivatives, a class of bioactive compounds. Key analogs include:

- Oscillatoxin D (CID 101283546) : Features a core macrocyclic lactone structure with hydroxyl and methyl groups.

- 30-Methyl-oscillatoxin D (CID 185389) : Differs by a methyl substitution at the 30-position, enhancing lipophilicity.

- Oscillatoxin E (CID 156582093) and Oscillatoxin F (CID 156582092) : Contain additional epoxide or ester functional groups, influencing reactivity .

In contrast, this compound’s structure (Figure 1A in ) lacks methyl or epoxide groups but may include unsaturated bonds, as inferred from its GC-MS fragmentation pattern .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Analytical Differentiation

This compound was characterized using exact mass measurements (5 ppm error tolerance) and collision cross-section (CCS) values , methodologies highlighted in for distinguishing structurally similar compounds . For instance, its exact mass (unreported in evidence) would differ from oscillatoxins by ±2–3 Da due to functional group variations. GC-MS fractionation data () further differentiates it from less volatile analogs like oscillatoxins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.